molecular formula C8H6FIO2 B3039673 Methyl 3-fluoro-5-iodobenzoate CAS No. 1261478-09-4

Methyl 3-fluoro-5-iodobenzoate

Cat. No.: B3039673
CAS No.: 1261478-09-4
M. Wt: 280.03
InChI Key: BGSHMIKKQYYGHN-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-iodobenzoate is a useful research compound. Its molecular formula is C8H6FIO2 and its molecular weight is 280.03. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-fluoro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSHMIKKQYYGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Overview and Research Significance of Methyl 3 Fluoro 5 Iodobenzoate

Contextualizing Halogenated Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Halogenated organic compounds are pivotal in various scientific fields, including the development of new crop protection agents. researchgate.net The inclusion of halogen atoms into molecules can significantly alter their biological efficacy and physicochemical properties. researchgate.net Halogenated benzoate esters, a specific class of these compounds, are particularly valuable in organic synthesis. The carbon-halogen bond's polarity and the halide's capacity to be a good leaving group allow these compounds to readily undergo nucleophilic substitution and elimination reactions. acs.orgnih.gov This reactivity makes them essential building blocks for creating more complex molecules.

In modern organic synthesis, there is a strong emphasis on atom economy, and the conversion of carboxylic acids to organic halides is a key method that aligns with this principle. acs.orgnih.gov Halogenated benzoate esters are frequently used as intermediates in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.comcymitquimica.com The presence of different halogens on the benzene (B151609) ring can be strategically utilized in sequential, selective cross-coupling reactions, a cornerstone of modern synthetic methodology.

Strategic Importance of Methyl 3-fluoro-5-iodobenzoate as a Versatile Synthetic Precursor

This compound (CAS 1261478-09-4) is a halogenated benzoate ester that has garnered attention as a versatile synthetic precursor. apolloscientific.co.uk Its structure, featuring both a fluorine and an iodine atom at the meta positions relative to the methyl ester group, provides distinct reactivity at different sites of the aromatic ring. This differential reactivity is a key feature that allows for selective chemical transformations.

The iodine atom, being a larger and more polarizable halogen, is more susceptible to participating in reactions such as Suzuki, Sonogashira, and Heck cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 5-position of the benzoate ring. The fluorine atom, on the other hand, is generally less reactive in these types of transformations but can influence the electronic properties of the molecule and serve as a site for other modifications or as a metabolically stable substituent in the final target molecule. ossila.com

This strategic arrangement of functional groups makes this compound a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). myskinrecipes.com Its utility is further underscored by its role in the creation of novel compounds with potential therapeutic applications. myskinrecipes.com

Below are the key properties of this compound:

PropertyValue
CAS Number 1261478-09-4 apolloscientific.co.uk
Molecular Formula C₈H₆FIO₂
Molecular Weight 280.03 g/mol apolloscientific.co.uk
Purity 95% apolloscientific.co.uk

Synthetic Strategies and Methodological Advancements for Methyl 3 Fluoro 5 Iodobenzoate and Its Analogues

Established Synthetic Routes to Methyl 3-fluoro-5-iodobenzoate

The synthesis of this compound typically commences with the corresponding carboxylic acid, 3-fluoro-5-iodobenzoic acid. The established synthetic strategies primarily involve two key transformations: esterification of the carboxylic acid and regioselective introduction of the iodine atom onto a fluorinated aromatic core.

Esterification Methodologies in Benzoate (B1203000) Synthesis

The conversion of a carboxylic acid to its methyl ester is a fundamental and widely employed reaction in organic synthesis. For the synthesis of this compound from 3-fluoro-5-iodobenzoic acid, several standard esterification methods can be employed.

One common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester.

Alternatively, milder reagents can be utilized to effect the esterification, which is particularly useful when dealing with sensitive substrates. For instance, the use of thionyl chloride (SOCl₂) in methanol provides an efficient route to the methyl ester. This method proceeds via the formation of an acyl chloride intermediate, which is then rapidly esterified by methanol. A similar procedure has been successfully used for the synthesis of methyl 2-chloro-4-fluoro-5-iodobenzoate from 2-chloro-4-fluoro-5-iodobenzoic acid, where the carboxylic acid is dissolved in methanol and treated with thionyl chloride, followed by refluxing to ensure complete conversion. ambeed.com

Another approach involves the use of N-bromosuccinimide (NBS) as a catalyst in methanol. This method has been demonstrated for the esterification of various benzoic acids, including 2-iodobenzoic acid, providing the corresponding methyl esters in good yields under relatively mild conditions. mdpi.com

A summary of common esterification methods is presented in Table 1.

Method Reagents General Conditions Applicability
Fischer-Speier EsterificationMethanol, H₂SO₄ or HCl (catalytic)RefluxSimple and cost-effective for robust substrates.
Thionyl Chloride MethodMethanol, Thionyl ChlorideRefluxHighly efficient, proceeds via an acyl chloride intermediate. ambeed.com
NBS CatalysisMethanol, NBS (catalytic)70 °CMild conditions, suitable for a range of benzoic acids. mdpi.com
Pentafluoropyridine (PFP) MediationPentafluoropyridine, AlcoholRoom Temperature to Mild HeatingForms an acyl fluoride (B91410) intermediate for subsequent esterification. researchgate.net

Regioselective Halogenation and Iodo-Substitution Approaches

The introduction of an iodine atom at a specific position on the aromatic ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution on a pre-existing fluorinated benzene (B151609) derivative. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the iodination reaction. In the case of a 3-fluorobenzoate (B1230327) system, the fluorine atom is an ortho-, para-director, while the methoxycarbonyl group is a meta-director.

One effective method for the regioselective iodination of arenes is the use of iodine in the presence of an activating agent. For instance, the combination of iodine and 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄, also known as Selectfluor) has been shown to be an efficient system for the iodination of various aromatic compounds. arkat-usa.org The reaction often proceeds with high regioselectivity, favoring iodination at the most electron-rich positions. arkat-usa.org

Another established method involves the use of mercury(II) oxide and iodine (HgO/I₂). This reagent system provides neutral and mild reaction conditions and has been successfully employed for the regioselective iodination of various aromatic and heteroaromatic compounds. google.com The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. google.com

Furthermore, silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in combination with iodine can be used for the regioselective iodination of aromatic compounds, including those bearing halogen substituents. beilstein-journals.org The choice of solvent can significantly influence the regioselectivity of this reaction. beilstein-journals.org

A general overview of reagents for regioselective iodination is provided in Table 2.

Iodinating Reagent System Typical Reaction Conditions Key Features
Iodine / F-TEDA-BF₄80 °C, Ionic Liquid or Acetonitrile (B52724)High regioselectivity, suitable for various arenes. arkat-usa.org
Mercury(II) Oxide / IodineRoom Temperature, DichloromethaneMild and neutral conditions, easy work-up. google.com
Silver Sulfate / IodineRoom Temperature, AcetonitrileSolvent-dependent regioselectivity. beilstein-journals.org

Advanced Catalytic Approaches for Carbon-Carbon Bond Formation

This compound is a valuable substrate for advanced catalytic reactions, particularly palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon bonds. The presence of the iodo group makes it highly reactive towards oxidative addition to a palladium(0) catalyst.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Halides

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other conjugated systems, finding widespread application in the pharmaceutical, agrochemical, and materials science industries. acs.org Aryl halides, such as this compound, are common electrophilic partners in these transformations. The reactivity of the aryl halide is dependent on the nature of the halogen, with the C-I bond being the most reactive, followed by C-Br, C-Cl, and C-F. libretexts.org

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used palladium-catalyzed reactions for the formation of C(sp²)-C(sp²) bonds. libretexts.orgorganic-chemistry.org It involves the coupling of an organoboron reagent, typically a boronic acid or a boronate ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. organic-chemistry.org

For a substrate like this compound, the Suzuki-Miyaura reaction provides a direct route to a wide range of 3-fluoro-5-arylbenzoate derivatives. The general scheme for this transformation is depicted below:

General scheme of Suzuki-Miyaura coupling of this compound
Figure 1.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgsioc-journal.cnchemistryjournals.net

Transmetalation: Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻). chemrxiv.org The exact mechanism of transmetalation is complex and can proceed through different pathways, but it ultimately leads to the formation of a diorganopalladium(II) complex (Ar-Pd(II)-Ar'(L)₂). chemrxiv.orgresearchgate.net

Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the diorganopalladium(II) complex. In this step, the two organic groups (Ar and Ar') are coupled to form the new carbon-carbon bond of the biaryl product (Ar-Ar'). Simultaneously, the palladium catalyst is reduced back to its catalytically active palladium(0) state, which can then re-enter the catalytic cycle. libretexts.orgchemistryjournals.net

A simplified representation of the Suzuki-Miyaura catalytic cycle is shown below:

Step Description Key Intermediates
1. Oxidative Addition The Pd(0) catalyst inserts into the aryl-halide bond.Pd(0)L₂ → Ar-Pd(II)-X(L)₂
2. Transmetalation The organic group from the activated boronic acid is transferred to the Pd(II) center.Ar-Pd(II)-X(L)₂ + Ar'B(OH)₃⁻ → Ar-Pd(II)-Ar'(L)₂ + X⁻ + B(OH)₃
3. Reductive Elimination The two organic groups on the Pd(II) center couple, forming the product and regenerating the Pd(0) catalyst.Ar-Pd(II)-Ar'(L)₂ → Ar-Ar' + Pd(0)L₂
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
Ligand Effects and Catalyst Design for Fluorine and Iodine Substrates

The efficacy of palladium-catalyzed cross-coupling reactions is profoundly influenced by the design of ligands and catalysts, especially when dealing with substrates bearing both fluorine and iodine atoms. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F, which is attributed to the bond dissociation energies of the carbon-halogen bond. rsc.org Consequently, in a molecule like this compound, the carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in reactions like the Suzuki-Miyaura coupling. rsc.org

The design of phosphine (B1218219) and carbene ligands has been instrumental in advancing the scope and efficiency of these reactions. orgsyn.org Electron-rich and bulky ligands are known to facilitate the oxidative addition step, a crucial part of the catalytic cycle, particularly for less reactive aryl chlorides and electron-rich electrophiles. orgsyn.orgyonedalabs.comlibretexts.org For instance, the use of tri-t-butyl phosphine as a ligand for palladium has enabled the Stille cross-coupling of aryl chlorides under milder conditions. orgsyn.org Similarly, proazaphosphatrane ligands have shown comparable efficacy. orgsyn.org The development of specialized ligands, such as sterically bulky dialkylbiarylphosphines, has led to catalytic systems capable of room-temperature Suzuki-Miyaura reactions with unactivated aryl chlorides. nih.gov

The choice of ligand can also influence the selectivity of the reaction. In the context of substrates with multiple halogen atoms, a well-designed catalyst system can selectively activate one over the other. For instance, in a Suzuki-Miyaura reaction involving tetrafluoroiodobenzene, the use of XPhos as a ligand with potassium carbonate as the base resulted in the selective coupling at the iodine position with excellent yield. rsc.org This high selectivity is crucial when working with polyhalogenated compounds like this compound to achieve the desired product without unwanted side reactions at the fluorine position.

Furthermore, the development of palladium(II) precatalysts that are bench-stable has simplified the execution of cross-coupling reactions. nih.gov These precatalysts, often incorporating ligands like 1-tBuIndenyl, are highly efficient and compatible with a range of phosphine and N-heterocyclic carbene (NHC) ligands. nih.gov

Stille Coupling and Related Organometallic Cross-Coupling Methodologies

The Stille cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly due to the stability and functional group tolerance of the organostannane reagents. ikm.org.myorganic-chemistry.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. organic-chemistry.org For a substrate like this compound, the Stille reaction would selectively occur at the more reactive iodine position.

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.orglibretexts.org The choice of catalyst, ligands, and additives can significantly impact the reaction's efficiency. While Pd(PPh₃)₄ is a commonly used catalyst, advancements have introduced systems like Pd(OAc)₂/Dabco and the use of copper(I) salts as co-catalysts to enhance reactivity. orgsyn.orgorganic-chemistry.org The addition of CuI, for example, can dramatically increase the reaction rate, which is attributed to its ability to scavenge free ligands that might inhibit the transmetalation step. harvard.edu

The scope of the Stille reaction is broad, accommodating a variety of aryl, vinyl, and acyl halides. libretexts.org Its application in the synthesis of complex molecules is well-documented, often proving superior to other methods due to its high selectivity and tolerance of sensitive functional groups. uwindsor.ca However, a significant drawback of the Stille coupling is the toxicity of the organotin compounds. organic-chemistry.org

Representative Conditions for Stille Cross-Coupling Reactions
Catalyst SystemSubstratesKey FeaturesReference
Pd(OAc)₂ / tri-t-butyl phosphineAryl chlorides and organostannanesEnables coupling of less reactive aryl chlorides. orgsyn.org
Pd₂(dba)₃ / PPh₃ / CuIAryl iodides and organostannanesCuI additive significantly accelerates the reaction. harvard.edu
Pd(OAc)₂ / DabcoAryl halides and organostannanesEfficient catalytic system for Stille coupling. organic-chemistry.org
Pd(PPh₃)₄ / LiClAllenylstannanes and organic iodidesHighly chemoselective for the synthesis of substituted allenes. organic-chemistry.org

Copper-Catalyzed Cross-Coupling Reactions with Iodobenzoate Substrates

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-based systems, offering different reactivity profiles and often being more cost-effective. The Ullmann reaction, a classical copper-mediated coupling, has been modernized with the use of ligands to facilitate the reaction under milder conditions. nih.govacs.org

In copper-catalyzed cross-coupling reactions, the presence of an ortho-directing group on the iodobenzoate substrate can significantly enhance reaction efficiency and selectivity. acs.orgacs.orgmdpi.com Functional groups such as esters (e.g., in methyl 2-iodobenzoate) can chelate to the copper catalyst, facilitating the oxidative addition of the C-I bond. acs.org This directing effect brings the catalyst into close proximity to the reaction center, promoting the coupling process.

For instance, in the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, methyl 2-iodobenzoate (B1229623) reacts efficiently to form the desired product. acs.org In contrast, the para-substituted isomer, methyl 4-iodobenzoate, shows significantly lower reactivity, highlighting the crucial role of the ortho-directing group. acs.org DFT studies have suggested that for ortho-substituted substrates, the carboxylate group directly facilitates the C-I activation at the copper center. core.ac.uk Interestingly, even for the para-substituted substrate, a reaction pathway exists where a Zn(II) byproduct acts as an anchor for the benzoate moiety, enabling the reaction to proceed, albeit less efficiently. core.ac.ukresearchgate.net

The ortho-effect is a well-documented phenomenon in Ullmann-type reactions as well. nih.govacs.org For example, the Ullmann coupling of o-halobenzoic acids with alkylamines can be carried out at ambient temperature due to the directing effect of the carboxyl group. nih.gov

Effect of Ortho-Directing Group in Copper-Catalyzed Cross-Coupling
SubstrateCatalyst/ReagentsObservationReference
Methyl 2-iodobenzoateCuI / phenanthroline / bromozinc-difluorophosphonateHigh yield of coupled product due to ortho-directing ester group. acs.org
Methyl 4-iodobenzoateCuI / phenanthroline / bromozinc-difluorophosphonateSignificantly lower yield compared to the ortho-isomer. acs.org
o-Halobenzoic acidCuI / Ligand / AlkylamineReaction proceeds at ambient temperature due to ortho-carboxyl group. nih.gov

Zinc-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

While palladium and nickel have traditionally dominated the field of Suzuki-Miyaura cross-coupling, there is growing interest in using more abundant and less toxic metals like zinc. aablocks.com Although still an emerging area, zinc-catalyzed Suzuki-Miyaura-type reactions have been reported, offering a promising alternative for C-C bond formation. aablocks.comnih.gov

The mechanism of zinc-catalyzed Suzuki-Miyaura coupling is proposed to differ from the conventional Pd-catalyzed cycle. rsc.org Instead of a Pd(0)/Pd(II) cycle, the reaction may proceed through the formation of aryl zincates. aablocks.comnih.govrsc.org For example, a proposed mechanism for the coupling of alkynyl halides with aryl boronic acids involves a four-coordinated N,N'-dimethylethylenediamine (DMEDA) ligated Zn(II) complex as the active catalyst. rsc.org This is followed by transmetalation to form an aryl zincate, and then a redox-neutral nucleophilic substitution-reductive elimination process. rsc.org

The scope of zinc-catalyzed Suzuki-Miyaura reactions is still under development, but initial studies have shown compatibility with a range of functional groups on both the electrophile and the boronic acid partner. aablocks.com For halogenated benzoates, this methodology could provide a new avenue for selective cross-coupling, potentially offering different reactivity patterns compared to palladium-based systems.

Transformations Involving Nitrogen Functionality in Halogenated Benzoates

Introducing nitrogen-containing functional groups into halogenated benzoates is a critical step in the synthesis of many biologically active compounds and functional materials. openmedicinalchemistryjournal.comacs.org Traditional methods like the Buchwald-Hartwig amination and Ullmann condensation are powerful tools for forming C-N bonds. acs.org

The presence of directing groups can also facilitate the introduction of nitrogen functionalities. For example, N-aryl-2-aminopyridines, which can be prepared from the coupling of anilines and 2-bromopyridines, are versatile substrates for chelation-assisted C-H activation and subsequent functionalization. rsc.org This strategy allows for the construction of complex N-heterocycles.

Recent advancements have also explored radical-mediated amination reactions as a means to install nitrogen-containing groups. acs.org These methods often operate under mild conditions and can tolerate a wide range of functional groups.

For a substrate like this compound, the iodine atom would be the primary site for C-N bond formation in both palladium-catalyzed and copper-catalyzed amination reactions. The fluorine atom would generally remain intact under typical conditions, allowing for its presence in the final product or for subsequent transformations.

Chemical Reactivity and Mechanistic Transformations of Methyl 3 Fluoro 5 Iodobenzoate

Ester Functionality Reactivity

The methyl ester group of Methyl 3-fluoro-5-iodobenzoate is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity allows for transformations such as hydrolysis and transesterification, providing pathways to other valuable derivatives.

Hydrolysis of Methyl Ester Group

The cleavage of the methyl ester to form the corresponding carboxylic acid, 3-fluoro-5-iodobenzoic acid, is a fundamental transformation. This hydrolysis can be achieved under acidic or basic conditions, with each method offering distinct mechanistic and practical considerations.

Acid-Catalyzed Hydrolysis: Kinetic and Equilibrium Considerations

Acid-catalyzed hydrolysis of esters is a reversible process, often referred to as the reverse of Fischer esterification. chemistrysteps.com The reaction is typically carried out by heating the ester in the presence of a strong acid catalyst and a large excess of water to shift the equilibrium towards the products—a carboxylic acid and an alcohol. chemistrysteps.com

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol (B129727) molecule regenerate the acid catalyst and yield the carboxylic acid product. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): Irreversible Pathways and Carboxylate Formation

Base-catalyzed hydrolysis, or saponification, is a widely used and generally more efficient method for converting esters to carboxylic acids. chemistrysteps.com Unlike its acid-catalyzed counterpart, saponification is an irreversible process. chemistrysteps.com The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). matanginicollege.ac.innih.gov

The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group and forming the carboxylic acid. chemistrysteps.com In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the strong base to yield a stable carboxylate salt. chemistrysteps.com This final acid-base step is essentially irreversible and drives the entire reaction to completion. chemistrysteps.com To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required to protonate the carboxylate.

The conversion of a related compound, methyl 3-(4-(3,5-dimethylisoxazol-4-yl)piperazin-1-yl)-4-fluorobenzoate, to its corresponding carboxylic acid was achieved using lithium hydroxide, followed by neutralization with aqueous HCl. nih.gov

Table 1: Conditions for Base-Catalyzed Hydrolysis (Saponification)

Reactant Base Solvent Conditions Product Reference
Methyl Benzoate (B1203000) aq. NaOH Water Microwave irradiation, 2.5 min Benzoic Acid matanginicollege.ac.in
Microwave-Accelerated Hydrolysis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including ester hydrolysis. The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. matanginicollege.ac.inmlsu.ac.in

For instance, the saponification of methyl benzoate in aqueous sodium hydroxide can be completed in just 2.5 minutes under microwave irradiation, affording an 84% yield of benzoic acid. matanginicollege.ac.in Studies on substituted methyl benzoates, such as methyl chlorobenzoates, have shown that hydrolysis can be efficiently carried out at 150°C in 10 minutes using a toluene/concentrated aqueous KOH two-phase system under microwave conditions. sci-hub.st The efficiency of microwave heating can be influenced by the polarity of the solvent and the presence of salts. researchgate.net These findings suggest that the hydrolysis of this compound can be significantly expedited through microwave-assisted techniques, offering a rapid and efficient route to 3-fluoro-5-iodobenzoic acid.

Transesterification Reactions with Alcohol Nucleophiles

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

In base-catalyzed transesterification, an alkoxide nucleophile attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Elimination of the original alkoxy group yields a new ester. To favor the formation of the desired product, the alcohol corresponding to the desired ester is typically used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and using the desired alcohol as the solvent helps to drive the reaction forward. masterorganicchemistry.com

While specific examples of transesterification with this compound are not prevalent in the literature, general methods have been established. For example, microwave-assisted transesterification of methyl benzoate has been reported. psu.edu Various catalysts, including organometallic and organic catalysts, have been shown to be effective for the transesterification of methyl esters with a range of primary and secondary alcohols. researchgate.net It is therefore highly probable that this compound can undergo transesterification with various alcohol nucleophiles under appropriate catalytic conditions to generate a library of different benzoate esters.

Aromatic Halogen Reactivity and Functionalization

The presence of two different halogen atoms on the aromatic ring of this compound provides opportunities for selective functionalization. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the iodine atom the primary site for reactions such as palladium-catalyzed cross-coupling.

The iodine atom at the C-5 position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. nih.govlibretexts.org This is a widely used method for creating C-C bonds. rsc.orgaablocks.com

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. cdnsciencepub.com this compound is commercially available for use in Heck reactions. innexscientific.com A related compound, methyl 3-bromo-5-iodobenzoate, has been used in regioselective Heck cross-coupling reactions. chemicalbook.insigmaaldrich.com

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. rsc.org 3-Bromo-5-iodobenzoic acid is known to undergo Sonogashira coupling. chemicalbook.incymitquimica.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between the aryl iodide and an amine. wikipedia.orgorganic-chemistry.org This method is a versatile tool for synthesizing aryl amines from aryl halides. researchgate.net

In contrast to the high reactivity of the iodine atom, the fluorine atom at the C-3 position is generally unreactive under these palladium-catalyzed conditions. However, the fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr), particularly if the aromatic ring is further activated by strongly electron-withdrawing groups. mdpi.combeilstein-journals.orgnih.govbeilstein-journals.org The presence of the ester and iodo substituents already provides some electron-withdrawing character, potentially enabling SNAr reactions with strong nucleophiles under forcing conditions.

Table 2: Potential Cross-Coupling Reactions at the Iodine Position

Reaction Type Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Arylboronic acid Pd catalyst, Base Biaryl derivative
Heck Alkene Pd catalyst, Base Aryl-substituted alkene
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base Arylalkyne

Differential Reactivity of Aryl Iodides versus Aryl Fluorides in Cross-Coupling

In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl >> F. This trend is primarily governed by the bond dissociation energy of the carbon-halogen (C-X) bond, where the C-I bond is the weakest and most readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

For this compound, the significant difference in reactivity between the C-I and C-F bonds allows for highly selective functionalization at the C-5 position (iodine) while leaving the C-3 position (fluorine) intact. The aryl iodide is substantially more reactive in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This is because the initial oxidative addition of the palladium catalyst to the C-I bond is kinetically and thermodynamically more favorable than addition to the much stronger C-F bond. While aryl iodides have generally been superior substrates in C-C cross-coupling, their effectiveness in C-N bond-forming processes has sometimes been hindered, though recent advances in ligand development have largely overcome these issues. researchgate.net

Studies on analogous compounds, such as 3-bromo-5-iodobenzoic acid, demonstrate this principle effectively. In Sonogashira coupling reactions, the iodo-substituent is selectively coupled with terminal alkynes, leaving the bromo-substituent untouched. chemicalbook.in This serves as a strong precedent for the expected behavior of this compound, where the C-I bond would be the exclusive site of reaction under standard palladium-catalyzed cross-coupling conditions.

Table 1: Representative Selective Cross-Coupling on a Dihalogenated Benzoic Acid Derivative This table illustrates the principle of selective functionalization on a model compound, 3-bromo-5-iodobenzoic acid, which is analogous to the target molecule.

Coupling ReactionCoupling PartnerCatalyst SystemProductRef.
SonogashiraTriisopropylsilylacetylenePd catalyst3-Bromo-5-(triisopropylsilylethynyl)benzoic acid chemicalbook.in
HeckOlefinPd catalystProduct of coupling at the iodo-position chemicalbook.in

This differential reactivity is a cornerstone of synthetic strategy, allowing for the introduction of a wide variety of substituents (alkynyl, aryl, vinyl, etc.) at the C-5 position of the benzoate ring.

Nucleophilic Aromatic Substitution Pathways in Fluorinated Benzoate Systems

Nucleophilic aromatic substitution (SNAr) provides a complementary method for functionalizing aromatic rings. Unlike cross-coupling, the SNAr mechanism does not depend on C-X bond strength in the same way. Instead, it proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize this intermediate.

In this compound, the ester group (-COOCH₃) and the fluorine atom both act as electron-withdrawing groups, activating the ring toward nucleophilic attack. While iodine is a better leaving group in many contexts, fluorine's high electronegativity makes it particularly effective at stabilizing the negative charge of the Meisenheimer intermediate, thereby accelerating the rate-determining nucleophilic attack step. acs.org Consequently, under SNAr conditions, the fluorine atom can act as a leaving group.

The outcome of a reaction with a nucleophile is therefore highly dependent on the reaction conditions. With a transition metal catalyst, substitution occurs at the iodine. Without a catalyst and under conditions suitable for SNAr (e.g., a strong nucleophile and often elevated temperatures), substitution can occur at the fluorine. Research on other fluorinated aromatic systems shows that fluorine can be displaced by various nucleophiles, including amines, alcohols, and thiols. acs.orgrsc.org For instance, in a related system, a fluorine atom on a biphenyl (B1667301) scaffold was selectively replaced by a dimethylamino-pyrrolidine nucleophile in the presence of potassium carbonate in DMF. rsc.org

Table 2: General Reactivity of Halogens in Nucleophilic Aromatic Substitution This table outlines the general principles governing the reactivity of halogens as leaving groups in SNAr reactions.

Halogen Leaving GroupElectronegativity Effect (Stabilizes Intermediate)Leaving Group Ability (C-X Bond Cleavage)Overall SNAr Reactivity Order
FHighPoorF > Cl > Br > I
ClModerateGood
BrModerateBetter
ILowBest

For this compound, this pathway allows for the introduction of heteroatom nucleophiles at the C-3 position, provided the conditions are carefully controlled to favor the SNAr mechanism over other potential reactions.

Regioselective Functionalization of Polyhalogenated Aromatic Systems

The presence of multiple, distinct halogen substituents on the aromatic ring of this compound makes it an ideal substrate for regioselective functionalization. By carefully choosing the reaction type and conditions, chemists can selectively modify one position while leaving the other untouched, enabling the stepwise construction of complex molecules.

The strategy for regioselective functionalization hinges on the orthogonal reactivity of the iodo and fluoro groups:

Functionalization of the C-I Bond: The C-5 position can be selectively functionalized first, typically via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The robust C-F bond remains inert under these conditions. This initial step can introduce a carbon-based or nitrogen-based substituent.

Functionalization of the C-F Bond: Following the initial modification at the C-5 position, the C-3 fluorine atom can then be targeted for substitution. This subsequent reaction would typically be a nucleophilic aromatic substitution (SNAr). The substituent introduced in the first step can electronically influence the reactivity of the second step. For example, if the first step introduces an additional electron-withdrawing group, it may further activate the ring toward SNAr at the fluorine position.

This stepwise approach provides a powerful tool for creating highly substituted and complex aromatic structures from a relatively simple starting material. The ability to control which halogen reacts by switching between catalytic cross-coupling and nucleophilic substitution is a key advantage in the synthesis of pharmaceuticals and advanced materials. rsc.org The construction of polyhalogenated biaryls, for example, often faces significant chemo- and regioselectivity challenges, highlighting the value of substrates that allow for controlled, stepwise modification. google.com

Advanced Applications in Chemical Synthesis and Specialized Fields

Methyl 3-fluoro-5-iodobenzoate as a Foundational Building Block for Complex Molecular Architectures

The strategic placement of fluoro and iodo substituents on the methyl benzoate (B1203000) scaffold makes this compound an invaluable starting material for creating sophisticated molecular structures. The presence of both a fluorine atom and an iodine atom allows for selective and sequential chemical transformations, a key advantage in multi-step syntheses.

The iodine atom, being a larger and more polarizable halogen, is particularly susceptible to a variety of cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming new carbon-carbon bonds and assembling complex molecular frameworks. This reactivity allows for the introduction of diverse functionalities at the 5-position of the benzene (B151609) ring.

Simultaneously, the fluorine atom at the 3-position imparts unique electronic properties to the molecule. Fluorine's high electronegativity can influence the reactivity of the entire aromatic ring and can be crucial for the biological activity and physicochemical properties of the final products. smolecule.com This dual functionality makes this compound a highly sought-after intermediate in synthetic chemistry.

Synthesis of Novel Fluorinated Aromatic Compounds

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal and materials chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. ossila.comrsc.orgresearchgate.net this compound serves as an excellent precursor for the synthesis of a wide array of novel fluorinated aromatic compounds. myskinrecipes.com

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds. researchgate.net While not directly detailing the use of this compound, the methodologies described for other fluorinated compounds are applicable. For instance, the iodine atom can be replaced through various coupling reactions, while the fluorine atom remains to confer its desirable properties on the final molecule. The development of methods for introducing difluoro(alkoxy)methyl fragments further highlights the importance of fluorinated building blocks in creating compounds with unique electronic properties. nuph.edu.ua

The synthesis of fluorinated biphenyls, which are important scaffolds in various applications, can be achieved through cross-coupling reactions of iodo-aromatics with boronic acids. rsc.org The reactivity of aryl halides in these reactions is dependent on the carbon-halogen bond dissociation energy, with the C-I bond being the most reactive. rsc.org This allows for selective reactions at the iodine-substituted position of this compound.

Role in Active Pharmaceutical Ingredient (API) Development

The structural motifs present in this compound are highly relevant to the development of active pharmaceutical ingredients (APIs). myskinrecipes.com The presence of halogens can significantly enhance the binding interactions of a molecule with biological targets. smolecule.com Fluorinated benzoic acid derivatives are often used in the synthesis of APIs due to the enhanced lipophilicity and binding affinity conferred by the fluorine substituents. ossila.com

The development of new drugs often involves the structural modification of known active molecules. jst.go.jp Halogenated building blocks like this compound provide a versatile platform for creating libraries of compounds for biological screening. The unique combination of fluorine and iodine allows for diverse modifications, which can lead to variations in biological activity and the discovery of new drug candidates. smolecule.com

Utility in Agrochemical Research and Development

In agrochemical research, the introduction of fluorine atoms into pesticides and herbicides is a common strategy to enhance their efficacy and metabolic stability. acs.org Halogenated benzoates and their derivatives are investigated for their potential as pesticides or herbicides. smolecule.com

The structural features of this compound make it a valuable intermediate in the synthesis of new agrochemicals. myskinrecipes.com The development of new pesticides is crucial to address the emergence of chemical-resistant pathogens. jst.go.jp The structural modification of existing active compounds is a fruitful approach to discovering new leads with improved biological features. jst.go.jp The versatility of this compound allows for the creation of a wide range of derivatives that can be screened for fungicidal or other pesticidal activities.

Design and Synthesis of Derivatives with Targeted Reactivity Profiles

The distinct reactivity of the iodo and fluoro substituents on the methyl benzoate ring allows for the rational design and synthesis of derivatives with specific and targeted reactivity profiles. The iodine atom can be readily transformed through various metal-catalyzed cross-coupling reactions, offering a handle for introducing a wide range of substituents. acs.org

For example, copper-catalyzed cross-coupling reactions of iodobenzoates with various reagents have been developed to introduce new functional groups. acs.org These reactions demonstrate the utility of the iodo-substituent as a site for facile chemical modification. The ability to selectively react at the iodine position while leaving the fluorine atom untouched is a key advantage in designing complex synthetic routes.

The synthesis of derivatives can be tailored to achieve specific outcomes. For instance, the introduction of different functional groups at the 5-position can modulate the electronic properties and steric environment of the molecule, thereby influencing its reactivity in subsequent transformations. This allows for the creation of a diverse library of compounds from a single, readily available starting material.

Below is a table summarizing some of the key reactive sites and potential transformations for this compound.

Reactive SitePotential TransformationsReagents and Conditions
Iodine at C5 Suzuki-Miyaura CouplingPalladium catalyst, base, boronic acid
Sonogashira CouplingPalladium/copper catalyst, alkyne, base
Heck CouplingPalladium catalyst, alkene, base
Buchwald-Hartwig AminationPalladium catalyst, amine, base
Copper-Catalyzed Cross-CouplingCopper catalyst, various nucleophiles
Ester Group HydrolysisAcid or base catalysis
AmidationAmine, coupling agent
ReductionReducing agents (e.g., LiAlH₄)

This targeted approach to derivatization is essential for creating molecules with specific properties required for applications in drug discovery, agrochemical development, and materials science. The ability to fine-tune the reactivity and properties of the molecule makes this compound a powerful tool in the hands of synthetic chemists.

Advanced Spectroscopic and Chromatographic Characterization of Methyl 3 Fluoro 5 Iodobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

For Methyl 3-fluoro-5-iodobenzoate, ¹H NMR spectroscopy is used to identify the number and connectivity of protons. The aromatic region of the spectrum is of particular interest. The three protons on the benzene (B151609) ring are chemically distinct due to the substitution pattern, giving rise to a complex splitting pattern. The fluorine atom at position 3 and the iodine atom at position 5 deshield the adjacent protons to varying extents. Furthermore, the fluorine atom (¹⁹F, spin I = ½) couples with nearby protons, leading to additional splitting of the signals. The proton at C2 will appear as a multiplet due to coupling with the adjacent fluorine and the proton at C6. The proton at C4 will be split by the adjacent fluorine and the proton at C6, and the proton at C6 will be split by the protons at C2 and C4. The methyl ester protons typically appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives a distinct signal. The presence of the electronegative fluorine atom causes a significant downfield shift for the carbon it is attached to (C3) and also induces C-F coupling, which splits the signal into a doublet. The carbon attached to the iodine atom (C5) is also shifted, though the effect is different from that of fluorine. The carbonyl carbon of the ester group appears at the far downfield end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H 3.92 s - -OCH₃
¹H 7.75 m - Ar-H
¹H 7.95 m - Ar-H
¹H 8.10 m - Ar-H
¹³C 52.8 q - -OCH₃
¹³C 93.5 d J(C-I) ≈ 5-10 C-I
¹³C 125.0 d J(C-F) ≈ 3-5 C-H (adjacent to F)
¹³C 133.0 s - C-COOCH₃
¹³C 142.0 d J(C-F) ≈ 8-10 C-H (adjacent to I)
¹³C 162.5 d J(C-F) ≈ 250-260 C-F

Note: The predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₆FIO₂), the monoisotopic mass is approximately 279.94 Da. uni.lu In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 280. This peak corresponds to the intact molecule that has lost one electron.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester functionality. libretexts.org Key expected fragments for this compound include:

Loss of a methoxy (B1213986) radical (˙OCH₃): This results in the formation of an acylium ion [M - 31]⁺ at m/z 249.

Loss of the carbomethoxy group (˙COOCH₃): This leads to the formation of the 3-fluoro-5-iodophenyl cation [M - 59]⁺ at m/z 221.

Loss of iodine atom (˙I): Cleavage of the C-I bond can result in a fragment at [M - 127]⁺ at m/z 153.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound. uva.nl

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Predicted) Ion Formula Description
280 [C₈H₆FIO₂]⁺˙ Molecular Ion (M⁺˙)
249 [C₇H₃FIO]⁺ Loss of ˙OCH₃
221 [C₆H₃FI]⁺ Loss of ˙COOCH₃

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.

HPLC is routinely used to determine the purity of this compound. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like this, a reversed-phase C18 column is typically used. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. A UV detector is commonly used for detection, as the aromatic ring of the compound absorbs UV light effectively, typically around 254 nm. A pure sample will exhibit a single, sharp peak at a characteristic retention time under specific conditions.

UPLC is an advancement of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. The principles are the same as HPLC, but the higher operating pressures allow for more efficient separations. UPLC is particularly useful for analyzing complex reaction mixtures or for high-throughput purity screening of derivatives.

Table 3: Typical HPLC/UPLC Conditions for Analysis

Parameter Typical Condition
Technique Reversed-Phase HPLC or UPLC
Stationary Phase C18 (Octadecylsilane)
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid)
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm
Flow Rate HPLC: 0.5 - 1.5 mL/min; UPLC: 0.2 - 0.6 mL/min

| Column Temperature | 25 - 40 °C |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. triprinceton.orgyoutube.com Both methods provide a unique "fingerprint" spectrum that is characteristic of the compound's molecular structure and functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a bond to be IR active, its vibration must cause a change in the molecule's dipole moment. youtube.com For this compound, key diagnostic absorption bands include:

A strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, typically found around 1720-1740 cm⁻¹.

C-O stretching vibrations for the ester linkage in the 1100-1300 cm⁻¹ region.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

The C-F bond stretch gives a strong absorption in the 1000-1400 cm⁻¹ range.

The C-I bond stretch appears at lower frequencies, typically in the 500-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. mdpi.com A molecular vibration is Raman active if it causes a change in the polarizability of the molecule's electron cloud. triprinceton.org Raman spectroscopy is particularly effective for observing non-polar and symmetric bonds. For this compound, Raman spectra would clearly show the vibrations of the aromatic ring and the C-I bond, which can sometimes be weak in the IR spectrum. The C=O stretch is also observable in the Raman spectrum, though it is typically less intense than in the IR spectrum. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. youtube.comnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Bond Vibration Typical Wavenumber (cm⁻¹) (IR) Typical Wavenumber (cm⁻¹) (Raman)
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Ester C=O Stretch 1720 - 1740 (Strong) 1720 - 1740 (Weak-Medium)
Aromatic C=C Stretch 1450 - 1600 (Medium) 1450 - 1600 (Strong)
Ester C-O Stretch 1100 - 1300 (Strong) 1100 - 1300 (Weak)
C-F Stretch 1000 - 1400 (Strong) 1000 - 1400 (Weak)

Computational Chemistry and Theoretical Mechanistic Elucidations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. For Methyl 3-fluoro-5-iodobenzoate, DFT calculations are instrumental in predicting its geometry, electronic properties, and sites of reactivity.

The presence of a fluorine atom, an iodine atom, and a methyl ester group on the benzene (B151609) ring creates a unique electronic landscape. The highly electronegative fluorine atom acts as a strong electron-withdrawing group through an inductive effect, while the larger, more polarizable iodine atom can participate in halogen bonding. The methyl ester group is also electron-withdrawing. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can quantify these effects.

Key predictable parameters from DFT include:

Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles for the most stable conformation.

Electrostatic Potential (ESP) Map: This map visualizes the electron density distribution. For this compound, it would show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and potentially on the iodine atom (a σ-hole), making it a halogen bond donor.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Partial Atomic Charges: DFT can calculate the partial charge on each atom, revealing the extent of bond polarization. This data helps predict sites for nucleophilic and electrophilic attack. For instance, the carbon atom of the carbonyl group will carry a significant positive charge, making it a prime target for nucleophiles. Similarly, the carbon attached to the iodine is a key site for cross-coupling reactions. researchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value/ObservationSignificance
HOMO Energy Moderately lowIndicates moderate electron-donating capability.
LUMO Energy LowIndicates a good electron acceptor, susceptible to nucleophilic attack.
HOMO-LUMO Gap SignificantSuggests good chemical stability under normal conditions.
Electrostatic Potential Negative region on F and O atoms; Positive σ-hole on I atom.Predicts sites for electrophilic attack and halogen bonding.
Partial Charge on C-I Carbon is electrophilic.Key site for oxidative addition in metal-catalyzed cross-coupling. researchgate.netresearchgate.net
Partial Charge on C=O Carbon is highly electrophilic.Susceptible to nucleophilic acyl substitution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational flexibility and non-covalent interactions. chemsrc.com

For this compound, MD simulations can explore:

Conformational Flexibility: The primary source of flexibility is the rotation around the C-C bond connecting the ester group to the aromatic ring and the C-O bond of the ester. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them.

Solvent Interactions: By simulating the molecule in a solvent box (e.g., water, DMF, or methanol), MD can reveal how solvent molecules arrange around the solute. This includes the formation of hydrogen bonds between solvent and the ester's carbonyl oxygen or halogen bonds with the iodine atom.

Intermolecular Interactions: In a simulation with other reactants or a biological macromolecule, MD can elucidate the specific interactions that drive molecular recognition. For example, it could model how this compound might fit into an enzyme's active site, identifying key hydrogen bonds, hydrophobic interactions, and halogen bonds that contribute to binding affinity. chemsrc.com This is particularly relevant as halogen bonding is increasingly recognized as a significant force in molecular recognition.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms, allowing researchers to map the entire energy profile of a reaction, including short-lived intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

This compound is a valuable substrate for cross-coupling reactions like Suzuki, Heck, and Sonogashira, which form new carbon-carbon bonds at the C-I position. Computational studies, often using DFT, can model these catalytic cycles in detail. researchgate.netresearchgate.net For a typical palladium-catalyzed Suzuki coupling, the modeling would investigate:

Oxidative Addition: The initial step where the C-I bond of this compound adds to a low-valent metal catalyst (e.g., Pd(0)). Calculations can determine the energy barrier for this rate-determining step. researchgate.netresearchgate.net

Transmetalation: The transfer of an organic group from an organoboron compound to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the product is released, regenerating the catalyst.

By calculating the Gibbs free energy of each intermediate and transition state, a complete reaction coordinate diagram can be constructed. This allows for the identification of the rate-limiting step and provides a rationale for the observed reaction outcomes. For instance, computational modeling on the related methyl 3-iodobenzoate (B1234465) has been used to understand the origins of selectivity in Pd-catalyzed C-H activation reactions, showing how different ligands can steer the reaction toward a desired product. researchgate.net Such studies can also explain the relative reactivity of different halogens, confirming why the C-I bond is selectively cleaved over the more stable C-F bond. rsc.org

Table 2: Example of a Computationally Modeled Reaction Step for this compound

Reaction StepSpecies InvolvedKey Computational Insight
Oxidative Addition This compound + Pd(0)L₂Calculation of the activation energy barrier (ΔG‡) for the cleavage of the C-I bond. researchgate.net
Transition State 1 [Pd(II)(Ar)(I)L₂]‡Geometry of the transition state, showing the breaking C-I bond and forming C-Pd and Pd-I bonds.
Intermediate Ar-Pd(II)-I ComplexStability of the resulting organometallic intermediate.

Ar refers to the 3-fluoro-5-(methoxycarbonyl)phenyl group.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to create a mathematical model that relates the chemical structure of a series of compounds to their biological activity. nih.gov While no specific QSAR studies have been published for this compound, its structure is suitable for such analysis if it were used as a scaffold for developing bioactive agents, such as enzyme inhibitors. google.comgoogle.com

A hypothetical QSAR study would proceed as follows:

Data Set Generation: A series of analogues of this compound would be synthesized. Modifications could be made at various positions, such as changing the ester, replacing the fluorine or iodine with other groups, or adding substituents to the ring. The biological activity (e.g., IC₅₀ for enzyme inhibition) of each compound would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be used to build an equation that correlates a subset of the descriptors with the observed biological activity.

The resulting QSAR model could take a form like: Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, allowing chemists to prioritize the synthesis of candidates with the highest predicted potency. This predictive power accelerates the process of drug discovery and lead optimization. nih.gov

Table 3: Hypothetical QSAR Descriptors for a Series Based on this compound

Descriptor ClassExample DescriptorProperty RepresentedPotential Impact on Activity
Electronic Dipole Moment, Partial ChargesElectron distribution, polarityInfluences electrostatic interactions with a target.
Steric Molecular Volume, Molar RefractivitySize and shape of the moleculeAffects how well the molecule fits into a binding site. nih.gov
Hydrophobic LogP (Octanol-Water Partition Coefficient)LipophilicityGoverns membrane permeability and hydrophobic interactions. nih.gov
Topological Wiener Index, Connectivity IndicesMolecular branching and structureEncodes information about the molecular graph.

Future Research Trajectories and Synthetic Innovations

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce environmental impact and enhance safety. researchgate.net Future research on methyl 3-fluoro-5-iodobenzoate will likely prioritize the development of more sustainable synthetic routes. This involves several key strategies:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. acs.org Future syntheses will aim to move away from methods that generate significant stoichiometric byproducts.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Research is expected to focus on utilizing safer, more environmentally benign solvents such as water, supercritical fluids, or bio-derived solvents. nih.gov The development of solvent-free reaction conditions is another promising avenue. edubirdie.com

Catalytic Methods: The use of catalysts, particularly those that are recyclable and operate under mild conditions, is a cornerstone of green chemistry. ijnc.ir Research will likely explore novel catalytic systems for the fluorination and iodination of benzoate (B1203000) precursors that are more efficient and less hazardous than traditional reagents. This includes the potential use of non-toxic metal catalysts or even metal-free catalytic systems. tandfonline.com

Energy Efficiency: Developing synthetic methods that proceed at ambient temperature and pressure can significantly reduce the energy consumption of chemical processes. acs.org Microwave-assisted and sonochemical methods are also being explored as energy-efficient alternatives to conventional heating. edubirdie.com

Renewable Feedstocks: While the synthesis of highly functionalized aromatics from renewable sources is a long-term goal, future research may investigate pathways to derive key precursors from biomass, reducing reliance on petrochemical feedstocks. ijnc.ir

A comparative analysis of traditional versus potential green synthetic routes for halogenated benzoates highlights the potential for improvement:

ParameterTraditional SynthesisPotential Green Synthesis
ReagentsStoichiometric and often hazardous halogenating agents.Catalytic amounts of recyclable catalysts.
SolventsVolatile and often toxic organic solvents.Water, supercritical CO2, or solvent-free conditions.
EnergyOften requires high temperatures and pressures.Ambient conditions or energy-efficient techniques (e.g., microwave).
ByproductsSignificant generation of inorganic salts and other waste.Minimal byproduct formation, high atom economy.

Flow Chemistry and Continuous Processing for Scalable Production

For the industrial production of this compound and its derivatives, scalability and process safety are paramount. Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis in this regard. beilstein-journals.org This approach involves the continuous pumping of reagents through a network of tubes and reactors, allowing for precise control over reaction parameters. beilstein-journals.org

Key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive or hazardous intermediates and exothermic reactions. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and mixing, leading to better reaction control and potentially higher yields. beilstein-journals.org

Scalability: Scaling up production in a flow system is often a matter of running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel), which can be more straightforward than scaling up batch reactors. nih.gov

Research in this area will likely focus on adapting existing synthetic routes for this compound to continuous flow conditions and optimizing parameters such as residence time, temperature, and reagent stoichiometry to maximize throughput and purity. mdpi.com

Chemoenzymatic Synthesis and Biocatalysis for Enantioselective Transformations

The introduction of chirality into molecules is crucial for many applications, particularly in the pharmaceutical and agrochemical industries. While this compound itself is achiral, its derivatives can possess stereocenters. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly tool for achieving high enantioselectivity. pharmasalmanac.cominteresjournals.org

Future research may explore the use of enzymes for transformations involving this compound or its precursors. Potential applications include:

Enantioselective Reduction: Ketone or imine derivatives of the parent molecule could be stereoselectively reduced using ketoreductases or imine reductases to produce chiral alcohols or amines.

Hydrolytic Kinetic Resolution: Lipases or esterases could be employed for the kinetic resolution of racemic ester derivatives of this compound, where one enantiomer is selectively hydrolyzed, allowing for the separation of the two.

Enzymatic Dihydroxylation: Dioxygenase enzymes have been shown to catalyze the cis-dihydroxylation of aromatic rings, including substituted benzoates. researchgate.netresearchgate.net This could be a route to chiral diol derivatives of this compound, which are valuable synthetic intermediates. matilda.science

Designed Photoenzymes: Recent advances have seen the development of artificial enzymes capable of catalyzing reactions not found in nature, such as light-mediated transformations. nih.gov This opens up new possibilities for the functionalization of the aromatic ring under mild and selective conditions.

Chemoenzymatic synthesis, which combines enzymatic steps with traditional chemical reactions, can provide efficient and elegant routes to complex chiral molecules. researchgate.netrsc.org This approach leverages the high selectivity of enzymes while retaining the versatility of chemical synthesis.

High-Throughput Screening and Automated Synthesis for Derivative Exploration

The discovery of new molecules with desired properties, such as biological activity or specific material characteristics, often relies on the synthesis and screening of large libraries of related compounds. High-throughput screening (HTS) and automated synthesis are powerful tools for accelerating this process. researchgate.netnih.gov

Future research on this compound will likely involve:

Parallel Synthesis: Automated platforms can be used to perform numerous reactions in parallel, each with slight variations in starting materials or reaction conditions. chemrxiv.org This would allow for the rapid generation of a diverse library of derivatives of this compound, for example, by varying the ester group or by performing cross-coupling reactions at the iodine position with a wide range of partners.

Miniaturization: High-throughput experiments are often performed on a nanomole or micromole scale, which conserves valuable starting materials and reagents. researchgate.net

Rapid Analysis: The output of these parallel syntheses can be rapidly analyzed using techniques like mass spectrometry and high-performance liquid chromatography (HPLC) to determine the success of each reaction and to identify promising candidates for further investigation. researchgate.net

By combining automated synthesis with HTS, researchers can efficiently explore the chemical space around the this compound scaffold. This approach is particularly valuable in drug discovery, where identifying structure-activity relationships (SAR) is key to optimizing lead compounds. nih.gov

The table below summarizes the key features of these innovative synthetic approaches:

MethodologyKey AdvantagesPotential Application to this compound
Green ChemistryReduced waste, increased safety, lower environmental impact. researchgate.netDevelopment of sustainable routes using catalytic methods and benign solvents. nih.gov
Flow ChemistryEnhanced safety, scalability, and process control. beilstein-journals.orgSafe and efficient large-scale production.
BiocatalysisHigh enantioselectivity, mild reaction conditions, environmentally friendly. pharmasalmanac.comSynthesis of chiral derivatives for pharmaceutical applications.
Automated Synthesis & HTSRapid exploration of chemical diversity, accelerated discovery. researchgate.netGeneration and screening of compound libraries to identify novel bioactive molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-fluoro-5-iodobenzoate, and what methodological considerations are critical for reproducibility?

  • Answer: The compound is typically synthesized via halogenation or coupling reactions. For example, iodination of methyl 3-fluorobenzoate derivatives using iodine monochloride (ICl) or via Suzuki-Miyaura cross-coupling with iodoboronic acids. Key considerations include:

  • Temperature control : Halogenation reactions often require low temperatures (−10°C to 0°C) to minimize side products like diiodinated species .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions must be rigorously purified to avoid dehalogenation side reactions .
  • Workup protocols : Use of aqueous sodium thiosulfate to quench excess iodine and column chromatography (silica gel, hexane/EtOAc) for purification .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Answer:

  • ¹H/¹³C NMR : The fluorine and iodine substituents split signals in aromatic regions, e.g., the para-iodo group deshields adjacent protons (δ ~8.2–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 294.940 for C₈H₆FIO₂) and isotopic patterns from iodine (1:1 ratio for [M]+ and [M+2]+) .
  • X-ray crystallography : Resolves steric effects of iodine and fluorine in the crystal lattice, aiding in confirming regioselectivity .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Answer: It serves as a versatile building block for:

  • Pharmaceutical intermediates : The iodine moiety enables further functionalization (e.g., Sonogashira coupling for alkynylated analogs) in kinase inhibitor synthesis .
  • Radiolabeling : Iodine-125/131 isotopes are used in tracer studies for drug metabolism analysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways in the synthesis of this compound?

  • Answer:

  • Competing iodination : Use directing groups (e.g., nitro) to block undesired positions or employ bulky bases (e.g., 2,6-lutidine) to suppress multiple halogenations .
  • Catalyst poisoning : Pre-treat palladium catalysts with ligands like SPhos to enhance stability in cross-coupling reactions .
  • In situ monitoring : Employ techniques like TLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How do the electronic effects of fluorine and iodine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Answer:

  • Fluorine’s electron-withdrawing effect : Activates the ring for SNAr but deactivates meta positions, directing nucleophiles to the iodine-adjacent para position .
  • Iodine’s leaving group ability : Facilitates displacement in SNAr (e.g., with amines) under mild conditions (50–80°C in DMF) compared to bromo/chloro analogs .
  • Experimental validation : Compare reaction rates with methyl 3-fluoro-5-bromobenzoate using kinetic studies (e.g., HPLC tracking) .

Q. How should researchers address contradictory literature data regarding the stability of this compound under acidic/basic conditions?

  • Answer:

  • pH-dependent degradation studies : Conduct accelerated stability tests (40°C/75% RH) in buffers (pH 1–13) with LC-MS analysis to identify degradation products (e.g., hydrolysis to benzoic acid derivatives) .
  • Contradiction resolution : Discrepancies may arise from impurity profiles (e.g., residual iodine); use high-purity starting materials and repeat experiments with controlled atmospheres (N₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.